3-Bromo-2-methyl-5-nitroaniline

Catalog No.
S700709
CAS No.
1000342-34-6
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-methyl-5-nitroaniline

CAS Number

1000342-34-6

Product Name

3-Bromo-2-methyl-5-nitroaniline

IUPAC Name

3-bromo-2-methyl-5-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3

InChI Key

AORXQFQBVQILBL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N

3-Bromo-2-methyl-5-nitroaniline has the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol. It is characterized by the presence of a bromine atom, a nitro group, and an aniline structure, making it part of the nitroaniline class of compounds. The compound features high gastrointestinal absorption and has two hydrogen bond acceptors and one donor .

Typical of nitroaniline derivatives:

  • Aromatic Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under specific conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives with different biological properties.
  • Nitration: Further nitration can occur at the aromatic ring, introducing additional nitro groups.

These reactions make 3-Bromo-2-methyl-5-nitroaniline versatile for synthesizing various derivatives used in research and industry .

Research indicates that 3-Bromo-2-methyl-5-nitroaniline exhibits antimicrobial properties. Studies have shown that derivatives of 2-methyl-5-nitroaniline possess significant activity against various bacterial strains. The structure-activity relationship suggests that modifications to the aniline moiety can enhance or diminish biological efficacy .

The synthesis of 3-Bromo-2-methyl-5-nitroaniline typically involves several steps:

  • Nitration of Aniline: Starting with 2-methyl-aniline, nitration introduces the nitro group at the desired position.
  • Bromination: The bromine atom is introduced through electrophilic substitution, typically using bromine in an appropriate solvent.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 3-Bromo-2-methyl-5-nitroaniline.

These methods allow for the efficient production of the compound for further applications .

3-Bromo-2-methyl-5-nitroaniline finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential antimicrobial agents.
  • Dyes and Pigments: It serves as an intermediate in dye synthesis due to its reactive functional groups.
  • Research: Used in organic synthesis as a building block for more complex molecules.

The versatility of this compound makes it valuable in both industrial and research settings .

Studies on 3-Bromo-2-methyl-5-nitroaniline's interactions primarily focus on its biological activity. Research has demonstrated its potential effects against specific bacterial strains, which are essential for developing new antibiotics. Additionally, its interactions with other chemical agents during synthesis can influence reaction pathways and yield .

Several compounds share structural similarities with 3-Bromo-2-methyl-5-nitroaniline. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Bromo-2-methyl-1-nitrobenzene52414-98-90.94Different positioning of bromine and nitro groups
2-Bromo-4-methyl-5-nitroaniline102169-99-30.91Variation in the position of bromo and methyl groups
1,2-Dibromo-4-methyl-5-nitrobenzene101580-70-50.91Contains two bromine atoms
4-Bromo-2-methyl-6-nitroaniline77811-44-00.84Different nitro group position

The uniqueness of 3-Bromo-2-methyl-5-nitroaniline lies in its specific arrangement of functional groups that contribute to its distinct biological properties and reactivity compared to these similar compounds .

XLogP3

2.1

Wikipedia

3-Bromo-2-methyl-5-nitroaniline

Dates

Modify: 2023-08-15

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